molecular formula C14H20N2 B041655 6-Benzyloctahydro-1H-pyrrolo[3,4-B]pyridine CAS No. 128740-14-7

6-Benzyloctahydro-1H-pyrrolo[3,4-B]pyridine

Cat. No. B041655
M. Wt: 216.32 g/mol
InChI Key: AFYZAHZKOFBVLE-UHFFFAOYSA-N
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Description

"6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine" is a compound of interest in organic chemistry, known for its unique structure and potential utility in various chemical applications. Its synthesis and characterization involve intricate chemical processes and analyses to understand its molecular configuration, reactivity, and properties.

Synthesis Analysis

The synthesis of similar pyrrolopyridine derivatives often involves complex reactions including enamine alkylation, dehydrating condensation reactions, and subsequent elimination processes. These methods yield compounds with diatropic pi-systems indicated by specific NMR spectroscopy shifts, demonstrating the aromatic nature of these molecules (Mitsumoto & Nitta, 2004).

Molecular Structure Analysis

X-ray crystallography plays a crucial role in determining the molecular structure of pyrrolopyridine compounds. For instance, detailed structure determination of similar compounds has revealed monoclinic and triclinic crystal systems, providing insight into their molecular configurations and spatial arrangements (Moustafa & Girgis, 2007).

Chemical Reactions and Properties

Pyrrolopyridine derivatives are known to participate in various chemical reactions, including oxidative condensation processes. These reactions often result in the formation of novel compounds with significant yields, highlighting the reactive versatility of these molecules (Dong et al., 2019).

Physical Properties Analysis

The physical properties of pyrrolopyridine derivatives, including solubility, thermal stability, and glass transition temperatures, are significant for their potential applications. Some derivatives demonstrate exceptional solubility in common organic solvents and high thermal stability, indicating their utility in various industrial applications (Zhang et al., 2005).

Chemical Properties Analysis

The chemical properties of pyrrolopyridine derivatives, such as reactivity towards peroxyl radicals and antioxidant activity, are areas of active research. Studies have shown that certain pyrrolopyridinols exhibit remarkable antioxidant properties, making them potential candidates for use in medicinal chemistry and materials science (Wijtmans et al., 2004).

Scientific Research Applications

  • Pharmaceutical Applications:

    • A novel process for synthesizing 6-Benzylpyrrolo-[3,4-b]pyridine, a key intermediate in Moxifloxacin, was developed, achieving a 78% yield. This demonstrates its potential in pharmaceutical applications (Pan Xian-hua, 2008).
    • Pyrrolo[3,4-c]pyridine derivatives have shown potential as analgesic and sedative agents, as well as treatments for nervous and immune system diseases. They also possess antibacterial, antiviral, and antitumor properties (A. Wójcicka & A. Redzicka, 2021).
    • Certain pyrrolyl-pyridine scaffolds have significant anticancer activity against human cervical cancer and breast cancer cell lines (N. Mallisetty et al., 2023).
  • Chemical Applications:

    • Pyrrolo[2,3-b]pyridine derivatives exhibit promising binding properties with calf thymus DNA, with ionic strength and iodide effects supporting this binding (P. Singla et al., 2016).
    • The successful synthesis of various 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones indicates potential applications in chemical synthesis (T. Goto et al., 1991).
    • Novel pyridine and fused pyridine derivatives have shown promising antimicrobial and antioxidant properties, with moderate to good binding energies to GlcN-6-P synthase (E. M. Flefel et al., 2018).
    • The 2-[(4-fluorophenyl)thio] derivative 7b is a highly potent MCH-R1 antagonist with favorable pharmacokinetic properties and minimal impact on CYP isoforms and hERG (Chae Jo Lim et al., 2013).

properties

IUPAC Name

6-benzyl-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-2-5-12(6-3-1)9-16-10-13-7-4-8-15-14(13)11-16/h1-3,5-6,13-15H,4,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYZAHZKOFBVLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2NC1)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60463379
Record name 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine
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Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Benzyloctahydro-1H-pyrrolo[3,4-B]pyridine

CAS RN

128740-14-7
Record name Octahydro-6-(phenylmethyl)-1H-pyrrolo[3,4-b]pyridine
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URL https://commonchemistry.cas.org/detail?cas_rn=128740-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrrolo[3,4-b]pyridine, octahydro-6-(phenylmethyl)
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Synthesis routes and methods I

Procedure details

44 g (about 0.18 mol) of crude or pure 6-benzyl-5,7-dioxo-octahydropyrrolo[3,4-b ]pyridine are reduced with 15.2 g (0.40 mol ) of lithium aluminum hydride in 390 ml of absolute tetrahydrofuran in the course of 10 hours in accordance with the working instructions of Example Ic. 4.4 g of a colorless oil having a boiling point of 93°-95° C./0.06 mbar are obtained on distillation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step Two
Quantity
390 mL
Type
solvent
Reaction Step Two
[Compound]
Name
colorless oil
Quantity
4.4 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of LiAlH4 (1.20 g) in THF was added slowly 6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione (3.00 g) at 0° C. The reaction mixture was refluxed for 6 h under N2, and then cooled to rt. The reaction mixture was quenched with water at 0° C. and filtered. The filtrate was concentrated in vacuo and the residue was chromatographed with a silica gel column (eluting agent: 10:1 (v/v) EA/MeOH) to give the title compound as yellow oil (1.50 g, 47.00%), HPLC: 90.00%. The compound was characterized by the following spectroscopic data: MS (ESI, pos. ion) m/z: 217.1 (M+1); 1H NMR (400 MHz, CDCl3) δ: 1.49-1.50 (m, 2H), 1.63-1.66 (m, 2H), 2.76-2.88 (m, 2H), 1.90 (s, 1H), 2.17-2.19 (m, 1H), 2.52-2.63 (m, 4H), 2.74 (t, J=10.4 Hz, 1H), 2.81-2.84 (m, 1H), 2.95-2.98 (m, 1H), 3.21-3.22 (m, J=4.0 Hz), 3.66 (q, J=12.6 Hz, 1H), 7.22-7.34 (m, 5H) ppm.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
47%

Synthesis routes and methods III

Procedure details

In 50 ml of anhydrous THF was suspended 4.9 g of lithium aluminum hydride, and a solution of 3 g of 6-benzyl -5,7-dioxo-octahydropyrrolo[3.4-b]pyridine in 50 ml of anhydrous THF was added thereto dropwise with stirring while cooling with ice. After the addition, the reaction mixture was heated under reflux for 6 hours. After completion of the reaction, 4.9 ml of water, 4.9 ml of aqueous ammonia, and 15 ml of water were added to the reaction mixture in this order while cooling with ice, followed by stirring for 30 minutes. The reaction mixture was filtered through Celite®, and the filter cake was washed with THF (100 ml×4). The combined filtrate and washings were dried over anhydrous sodium sulfate and concentrated to yield 2.49 g of the titled compound as an oily substance.
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
4.9 mL
Type
reactant
Reaction Step Three
Quantity
4.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
Y Li, A Wang, Y Shen, P Zhang - Journal of Molecular Catalysis B …, 2014 - Elsevier
A convenient and efficient route has been successfully developed for preparing (4aR,7aS)-6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione through enzyme-mediated …
Number of citations: 3 www.sciencedirect.com
S SEKAR, N NAIK, SA MAHALINGAPPA… - Int. J. Pharm. Pharm. Sci., 2015
Number of citations: 1
L Tian, B Shao, J Li, M He - Journal of Radioanalytical and Nuclear …, 2020 - Springer
The stable isotope-labeled moxifloxacin was required in the clinical pharmacokinetic studies. Starting from furo[3,4-b]pyridine-5, 7-dione, a seven-step synthesis for deuterium-labeled …
Number of citations: 1 link.springer.com
G Ding, X Wu, B Lu, W Lu, Z Zhang, X Xie - Tetrahedron, 2018 - Elsevier
B(C 6 F 5 ) 3 -catalyzed hydrosilylation of cyclic imides afforded an efficient synthetic method of pyrrolidines. In the presence of 5 mol% B(C 6 F 5 ) 3 , various aromatic, aliphatic and …
Number of citations: 8 www.sciencedirect.com
M Dichiara, FA Ambrosio, C Barbaraci… - ACS Chemical …, 2023 - ACS Publications
The development of diazabicyclo[4.3.0]nonane and 2,7-diazaspiro[3.5]nonane derivatives as sigma receptors (SRs) ligands is reported. The compounds were evaluated in S1R and …
Number of citations: 2 pubs.acs.org

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